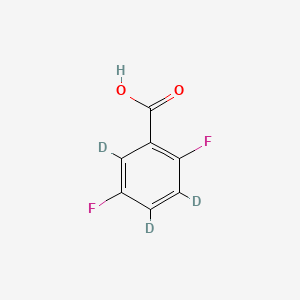

2,5-Difluorobenzoic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H4F2O2 |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2,4,5-trideuterio-3,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

InChI Key |

LBQMIAVIGLLBGW-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])C(=O)O)F)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,5-Difluorobenzoic acid-d3 (CAS: 1219798-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Difluorobenzoic acid-d3, a deuterated isotopologue of 2,5-Difluorobenzoic acid. Stable isotope-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1][2] The incorporation of deuterium (B1214612) atoms imparts a mass shift that allows for clear differentiation from the unlabeled analyte without significantly altering its chemical properties.[2] This guide details the physicochemical properties, synthesis, analytical applications, and currently understood biological relevance of this compound.

Physicochemical Properties

This compound shares similar physical and chemical characteristics with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of three deuterium atoms. The properties of both compounds are summarized below for comparison.

Table 1: Physicochemical Properties of this compound and 2,5-Difluorobenzoic acid

| Property | This compound | 2,5-Difluorobenzoic acid |

| CAS Number | 1219798-63-6[3] | 2991-28-8[4] |

| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂[4] |

| Molecular Weight | 161.12 g/mol [3] | 158.10 g/mol [4] |

| Appearance | Solid | White crystalline powder[4] |

| Melting Point | Not explicitly specified, expected to be similar to the unlabeled compound | 132-134 °C[4] |

| Boiling Point | Not explicitly specified, expected to be similar to the unlabeled compound | 244.7±20.0 °C (Predicted) |

| Solubility | Not explicitly specified, expected to be similar to the unlabeled compound | Insoluble in water.[4] Soluble in acetone (B3395972) (25 mg/mL). |

| pKa | Not explicitly specified, expected to be similar to the unlabeled compound | 2.93±0.10 (Predicted) |

Synthesis and Isotopic Labeling

Conceptual Synthesis Pathway

The proposed synthesis workflow is as follows:

Experimental Protocol: General Procedure for Deuterium Labeling of Fluorobenzoic Acids

This protocol is a generalized method and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a sealed reaction vessel suitable for heating, dissolve 2,5-Difluorobenzoic acid in concentrated deuterated sulfuric acid (D₂SO₄).

-

Heating: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for a sufficient period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.

-

Quenching: After cooling to room temperature, carefully quench the reaction mixture by pouring it over ice-cold D₂O.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer with D₂O to remove any remaining deuterated sulfuric acid.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude deuterated product.

-

Purification: Purify the product by recrystallization or column chromatography to obtain this compound of high isotopic and chemical purity.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (¹H NMR, ²H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to co-elute and experience similar ionization efficiency and matrix effects. The mass difference, however, allows for separate detection and quantification.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a general protocol for the use of this compound as an internal standard for the quantification of 2,5-Difluorobenzoic acid in a biological matrix (e.g., plasma).

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,5-Difluorobenzoic acid (the analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the calibration standards, QC samples, and unknown samples, add a fixed volume of the internal standard working solution (a dilution of the internal standard stock solution).

-

Perform sample extraction, such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate HPLC or UHPLC column (e.g., C18) for chromatographic separation.

-

Use a mobile phase gradient suitable for the separation of the analyte and internal standard.

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the direct biological activity or modulation of specific signaling pathways by 2,5-Difluorobenzoic acid or its deuterated isotopologue. However, the broader class of fluorinated benzoic acids is of significant interest in drug discovery and medicinal chemistry.[5][6]

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] These modifications can lead to enhanced pharmacological activity. Fluorinated benzoic acids serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular therapies.[6] For instance, derivatives of fluorinated benzoic acids have been used in the synthesis of inhibitors for enzymes like protein tyrosine phosphatases, which are implicated in various disease signaling pathways.[7]

While no direct signaling pathway has been attributed to 2,5-Difluorobenzoic acid, its role as a synthetic intermediate suggests its potential incorporation into molecules that could modulate various cellular signaling cascades. Further research is required to elucidate any direct biological effects of this compound.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its utility as an internal standard provides a high degree of accuracy and reliability in the quantification of its non-deuterated analogue. While its direct biological activity and involvement in signaling pathways are not yet well-defined, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential for its derivatives to be biologically active. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 BOC Sciences United States [bocscichem.lookchem.com]

synthesis pathway for 2,5-Difluorobenzoic acid-d3

An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzoic Acid-d3

This document provides a comprehensive technical guide for the synthesis of this compound, a deuterated analogue of 2,5-Difluorobenzoic acid. This isotopically labeled compound is a valuable building block for researchers, scientists, and professionals in drug development, primarily for its application in pharmacokinetic studies and as a tracer in metabolic research.[1] The synthesis is presented as a two-step pathway, commencing with the preparation of the non-deuterated precursor, 2,5-Difluorobenzoic acid, followed by a selective deuteration process.

The initial step involves the synthesis of 2,5-Difluorobenzoic acid. A common and effective method for this transformation is the carboxylation of a Grignard reagent derived from 1-bromo-2,5-difluorobenzene. This approach is widely used for the preparation of aromatic carboxylic acids.

Experimental Protocol: Grignard Carboxylation

Materials:

-

1-bromo-2,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Solid carbon dioxide (dry ice)

-

6 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

All glassware should be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

-

Magnesium turnings (1.2 equivalents) and a single crystal of iodine are placed in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often indicated by a gentle reflux and the disappearance of the iodine color.

-

After the initial exotherm subsides, the reaction mixture is stirred at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The Grignard reagent solution is cooled to 0 °C and then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether, maintaining the temperature below -60 °C.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of 6 M hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are then extracted with a saturated aqueous sodium bicarbonate solution.

-

The aqueous bicarbonate layer is acidified with 6 M hydrochloric acid to precipitate the 2,5-Difluorobenzoic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

-

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Typical Yield | 80-90% | General Grignard Carboxylation |

| Purity (by HPLC) | >98% | |

| Melting Point | 132-134 °C | [2] |

Workflow for the Synthesis of 2,5-Difluorobenzoic Acid

References

In-Depth Technical Guide: Physicochemical Characterization of 2,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and characterization of 2,5-Difluorobenzoic acid and its deuterated analog, 2,5-Difluorobenzoic acid-d3. This document outlines key physicochemical data, details experimental methodologies for molecular weight determination, and illustrates the role of 2,5-Difluorobenzoic acid as a chemical intermediate.

Core Physicochemical Data

A precise understanding of molecular weight is fundamental for compound identification, quantification, and formulation in research and drug development. The isotopic labeling of 2,5-Difluorobenzoic acid with three deuterium (B1214612) atoms significantly increases its molecular weight, a property leveraged in various analytical applications, including metabolic stability studies and as an internal standard in mass spectrometry-based quantification.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10[1][2][3] |

| This compound | C₇HD₃F₂O₂ | 161.12[4][5] |

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of small molecules like 2,5-Difluorobenzoic acid and its deuterated form is predominantly achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the precise determination of molecular weight. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules such as benzoic acid derivatives.

Objective: To determine the accurate molecular mass of the analyte.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (typically 1 mg/mL) of the analyte (2,5-Difluorobenzoic acid or this compound) in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range using the initial solvent.

-

To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) can be added to the solvent.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This can be performed using an external calibrant before the sample analysis or an internal calibrant mixed with the sample.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

A heated capillary and nebulizing gas (typically nitrogen) assist in the desolvation of the droplets, leading to the formation of gas-phase ions of the analyte.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

For 2,5-Difluorobenzoic acid in positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum, which plots ion intensity versus m/z.

-

The peak corresponding to the molecular ion is identified. For high-resolution instruments, the elemental composition can be confirmed from the accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be used to confirm the identity of a compound, including its isotopic composition. For this compound, ¹H NMR is used to confirm the absence of protons at specific positions, and ²H (Deuterium) NMR can directly observe the deuterium nuclei.

Objective: To confirm the structure and isotopic labeling of the analyte.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The spectrum of 2,5-Difluorobenzoic acid will show characteristic signals for the aromatic protons.

-

For this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity, confirming the isotopic labeling.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure. The aromatic region for these compounds typically appears between 7.0 and 8.0 ppm.

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the role of 2,5-Difluorobenzoic acid as a precursor in chemical synthesis and the general workflow for its analysis.

Caption: Synthetic pathway from 2,5-Difluorobenzoic acid to hydrazone derivatives.

Caption: General experimental workflow for compound characterization.

References

physical and chemical characteristics of 2,5-Difluorobenzoic acid-d3

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,5-Difluorobenzoic acid-d3

Introduction

This compound is the deuterated form of 2,5-Difluorobenzoic acid. Stable isotope-labeled compounds are critical tools in pharmaceutical research and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. The substitution of hydrogen with deuterium (B1214612) provides a mass shift detectable by mass spectrometry without significantly altering the compound's chemical properties. This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. The properties of the non-deuterated parent compound, 2,5-Difluorobenzoic acid, are included for comparative reference, as they are often used as close approximations.

Physicochemical Properties

The introduction of three deuterium atoms onto the aromatic ring results in a predictable increase in molecular weight. Other physical properties such as melting point, boiling point, and pKa are expected to be very similar to the non-deuterated analogue.

General and Physical Properties

| Property | This compound | 2,5-Difluorobenzoic acid | Source(s) |

| IUPAC Name | 2,4,5-trideuterio-3,6-difluorobenzoic acid | 2,5-difluorobenzoic acid | [1][2] |

| CAS Number | 1219798-63-6 | 2991-28-8 | [1][3][4] |

| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂ | [3][5][6] |

| Molecular Weight | 161.12 g/mol | 158.10 g/mol | [1][3] |

| Appearance | - | White crystalline powder | [3][4][7] |

| Melting Point | Not experimentally determined | 132-134 °C | [3][8] |

| Boiling Point | 244.7 ± 20.0 °C (Predicted) | 244.7 ± 20.0 °C (Predicted) | [3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | 1.432 g/cm³ | [7] |

Acidity and Solubility

| Property | This compound | 2,5-Difluorobenzoic acid | Source(s) |

| pKa | Not experimentally determined | 2.93 ± 0.10 (Predicted) | [3][9] |

| Water Solubility | - | Insoluble | [3][4][8] |

| Solubility in Organics | - | Soluble in acetone (B3395972) (25 mg/mL) | [3] |

| LogP | 2.19 (Predicted) | 1.8 | [1][2] |

Spectral Information

Spectral data is essential for structure confirmation and purity assessment. While specific spectra for the d3-labeled compound are not publicly available, data for the parent compound provide a foundational reference.[10][11][12] The primary difference in the mass spectrum will be a mass shift corresponding to the three deuterium atoms. In ¹H NMR, the signals corresponding to the aromatic protons at positions 3, 4, and 6 would be absent for the d3 version. The ¹³C NMR would show minor shifts due to the isotopic effect.

Experimental Protocols

The following sections describe standard methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[13][14]

Apparatus:

-

Mel-Temp apparatus or similar calibrated heating block[15]

-

Glass capillary tubes (sealed at one end)[15]

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of the dry, crystalline sample is packed into the open end of a capillary tube to a height of 1-2 mm.[16]

-

The tube is tapped gently to ensure the sample is compacted at the bottom.[16]

-

The capillary tube is placed into the heating block of the apparatus.[15]

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

A second sample is heated, with the temperature ramp slowed to 1-2 °C per minute as it approaches the approximate melting point.[13]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]

Apparatus:

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[19]

-

A precise quantity of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to a known concentration (e.g., 10⁻³ M).[17]

-

The solution is placed in the reaction vessel with a magnetic stir bar. An inert gas like nitrogen may be purged through the solution to remove dissolved CO₂.[19]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[19]

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The pKa is determined from the curve. It is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]

Logical Workflows and Diagrams

Since 2,5-Difluorobenzoic acid is primarily a chemical intermediate, a specific biological signaling pathway is not applicable.[7][21] Instead, a logical workflow for its physicochemical characterization is presented below. This workflow outlines the standard process for analyzing a novel or isotope-labeled compound in a drug development setting.

Caption: Workflow for the physicochemical characterization of this compound.

Applications and Safety

Research Applications

2,5-Difluorobenzoic acid and its derivatives are used as intermediates in the synthesis of various higher-value chemicals.[21] Notably, they serve as building blocks in the preparation of hydrazone derivatives, which have been investigated as potential antibacterial agents.[3][4][22] The deuterated form, this compound, is primarily intended for use as an internal standard in mass spectrometry-based quantification of the parent compound in biological or environmental samples.[23][24]

Safety and Handling

The non-deuterated parent compound, 2,5-Difluorobenzoic acid, is classified as an irritant.[9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[7] The compound is stable under normal storage conditions (room temperature, sealed in a dry environment).[3][5][7]

References

- 1. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]

- 4. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2,5-Difluorobenzoic acid [webbook.nist.gov]

- 7. 2,5-Difluorobenzoic Acid CAS 2991-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. 2,5-Difluorobenzoic acid | 2991-28-8 [amp.chemicalbook.com]

- 10. 2,5-Difluorobenzoic acid(2991-28-8) 13C NMR [m.chemicalbook.com]

- 11. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]

- 12. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. byjus.com [byjus.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. byjus.com [byjus.com]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound (NSC 190310-d3) | 稳定同位素 | MCE [medchemexpress.cn]

- 24. medchemexpress.com [medchemexpress.com]

A Researcher's Technical Guide to Sourcing and Utilizing 2,5-Difluorobenzoic acid-d3

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental data. This in-depth technical guide provides a comprehensive overview of sourcing 2,5-Difluorobenzoic acid-d3, a deuterated stable isotope-labeled internal standard, and its application in bioanalytical research.

Supplier Landscape for this compound

The availability of specialized chemical reagents is a key consideration for any research endeavor. The following table summarizes the key suppliers for this compound, providing essential quantitative data to aid in procurement decisions.

| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (CAD) | Stock Status |

| C/D/N Isotopes | D-6484 | 1219798-63-6 | 98 atom % D[1] | Not specified | 0.1 g, 0.25 g[1] | $482.00 (0.1 g), $935.00 (0.25 g)[1] | In Stock (for both quantities)[1] |

| Fisher Scientific | NC1377685 | 1219798-63-6 | 98 atom % D, min 98% Chemical Purity[2] | min 98%[2] | 0.25 g | Price available upon login | Requires login to view |

| MedChemExpress | HY-Y0957S | 1219798-63-6 | Not specified | Not specified | Not specified | Price available upon inquiry | Inquire for availability |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3] A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[3] This near-identical chemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a reliable means of correcting for experimental variability and matrix effects.[3][4]

Experimental Protocol: Quantification of a Small Molecule Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative, detailed methodology for the use of this compound as an internal standard for the quantification of its non-deuterated analogue (the analyte) in human plasma. This protocol is a composite based on established bioanalytical methods.

1. Materials and Reagents

-

Analyte: 2,5-Difluorobenzoic acid

-

Internal Standard (IS): this compound

-

Biological Matrix: Drug-free human plasma

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Difluorobenzoic acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of acetonitrile is added).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (2,5-Difluorobenzoic acid): Determine the precursor and product ions (e.g., Q1: m/z 157.0 -> Q3: m/z 113.0).

-

Internal Standard (this compound): Determine the precursor and product ions (e.g., Q1: m/z 160.0 -> Q3: m/z 116.0).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow described above.

Caption: A generalized workflow for the quantification of a small molecule in plasma using a deuterated internal standard.

Conclusion

The selection and proper use of a high-quality deuterated internal standard, such as this compound, are fundamental to achieving robust and reliable data in bioanalytical research. By carefully considering supplier specifications and implementing a well-defined experimental protocol, researchers can enhance the accuracy and precision of their quantitative LC-MS/MS assays, ultimately contributing to the advancement of drug development and scientific understanding.

References

A Technical Guide to 2,5-Difluorobenzoic acid-d3 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of 2,5-Difluorobenzoic acid-d3, a deuterated analog of 2,5-Difluorobenzoic acid, for its application in research and drug development. This document details its primary use as an internal standard in quantitative analysis, provides supplier and pricing information, and outlines a representative experimental protocol.

Introduction

This compound is the deuterium-labeled version of 2,5-Difluorobenzoic acid. The replacement of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] Stable isotope-labeled compounds are crucial tools in drug development and metabolic research, primarily used as tracers and internal standards to enhance the accuracy of quantitative assays.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates, a field of growing interest in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1219798-63-6 |

| Molecular Formula | C₇HD₃F₂O₂ |

| Molecular Weight | 161.12 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO |

Supplier and Pricing Information

The availability and cost of this compound are critical considerations for research planning. The following table summarizes information from a key supplier. Prices are subject to change and may not include shipping and handling fees.

| Supplier | Catalog Number | Quantity | Price (USD) |

| C/D/N Isotopes | D-6484 | 100 mg | $482.00 |

| 250 mg | $935.00 |

Note: Other potential suppliers include Fisher Scientific, MedChemExpress, and Toronto Research Chemicals, though pricing is not always readily available on their websites.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of fluorobenzoic acids and related compounds in complex matrices.[2]

Internal Standard for Quantitative Analysis

In analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. Deuterated standards like this compound are considered the gold standard for mass spectrometry because they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are easily differentiated by their mass-to-charge ratio (m/z). This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.

The logical workflow for using this compound as an internal standard is depicted in the following diagram.

Pharmacokinetic and Metabolic Studies

In the context of drug development, deuteration is a strategy employed to intentionally alter the metabolic profile of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated position. This is known as the kinetic isotope effect.

Experimental Protocols

While a specific, published protocol for the use of this compound was not identified, a representative experimental protocol for its use as an internal standard in LC-MS analysis is provided below. This protocol is based on general principles of isotope dilution mass spectrometry.

Synthesis of this compound

A general method for the deuterium labeling of fluorobenzoic acids involves an acidic H/D exchange of the aromatic hydrogen atoms in concentrated D₂SO₄.[2] This method is described as being straightforward, rapid, and cost-effective, without the need for catalysts or extensive purification.[2]

Quantitative Analysis of 2,5-Difluorobenzoic Acid in a Water Sample by LC-MS/MS

This protocol describes the quantification of 2,5-Difluorobenzoic acid in a water sample using this compound as an internal standard.

5.2.1. Materials and Reagents

-

2,5-Difluorobenzoic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Water sample for analysis

5.2.2. Preparation of Standards and Samples

-

Stock Solutions: Prepare stock solutions of 2,5-Difluorobenzoic acid and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2,5-Difluorobenzoic acid by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

-

Calibration Standards: Prepare a set of calibration standards by spiking known amounts of the 2,5-Difluorobenzoic acid working solutions into blank water samples. Add a fixed amount of the internal standard spiking solution to each calibration standard.

-

Sample Preparation: To a known volume of the water sample, add the same fixed amount of the internal standard spiking solution as used for the calibration standards.

5.2.3. Solid-Phase Extraction (SPE)

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

5.2.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

5.2.5. MRM Transitions

-

2,5-Difluorobenzoic acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.

-

This compound: Monitor the transition of the deprotonated deuterated molecule [M-H]⁻ to a characteristic product ion.

5.2.6. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 2,5-Difluorobenzoic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that 2,5-Difluorobenzoic acid or its deuterated analog are directly involved in specific signaling pathways as modulators or inhibitors. The primary biological relevance of the non-deuterated form is as a metabolite or a building block for more complex, biologically active molecules. The deuterated form's main role is as an analytical tool.

Conclusion

This compound is a valuable tool for researchers and drug development professionals, primarily serving as a high-quality internal standard for accurate and precise quantification of fluorinated benzoic acids by mass spectrometry. Its use in isotope dilution methods helps to overcome challenges associated with sample matrix effects and variability in analytical procedures. While not directly implicated in signaling pathways, the principles of its use and the broader implications of deuteration in altering drug metabolism are important concepts for its target audience. This guide provides a foundational understanding of its properties, availability, and application to facilitate its effective use in a research and development setting.

References

- 1. This compound | CAS#:1219798-63-6 | Chemsrc [chemsrc.com]

- 2. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of 2,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,5-Difluorobenzoic acid-d3 (CAS: 1219798-63-6). This deuterated analog of 2,5-Difluorobenzoic acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic purity is critical for accurate experimental design and data interpretation.

Quantitative Data Summary

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). This is a critical quality attribute for ensuring the reliability of experimental results. The data below is compiled from commercially available sources for this compound.

| Parameter | Specification | Supplier |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |

| Chemical Purity | Not specified | CDN Isotopes |

Note: Isotopic enrichment of ≥98 atom % D indicates that at the three deuterated positions on the benzene (B151609) ring, the abundance of deuterium is 98% or greater.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both qualitative and quantitative information about the extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For determining isotopic purity, high-resolution mass spectrometry (HRMS) is often employed to differentiate between the deuterated and non-deuterated species.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is calibrated to achieve high mass accuracy.

-

Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: The relative intensities of the peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of 2,5-Difluorobenzoic acid are measured. The isotopic purity is calculated from the relative abundances of these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For deuterated compounds, ¹H (proton), ¹⁹F (fluorine), and ²H (deuterium) NMR are valuable.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Spectroscopy: This is used to detect any residual protons at the deuterated positions. The absence or significant reduction of signals in the aromatic region corresponding to the H3, H4, and H6 positions confirms successful deuteration. The integration of any residual proton signals relative to a known standard can be used to quantify the level of non-deuterated impurity.

-

¹⁹F NMR Spectroscopy: This technique provides information about the fluorine atoms in the molecule and can be used to confirm the overall structure and purity.

-

²H (Deuterium) NMR Spectroscopy: This experiment directly observes the deuterium nuclei. The presence of signals in the expected chemical shift regions for the deuterated positions provides direct evidence of deuteration. The relative integration of these signals can be used to confirm the isotopic enrichment.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the quality control and analysis of this compound.

Caption: Quality Control Workflow for this compound.

A Technical Guide to the Stability and Storage of 2,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Difluorobenzoic acid-d3. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a deuterated analog of 2,5-Difluorobenzoic acid. The stable isotope labeling is primarily used for tracer studies in metabolic research and pharmacokinetic profiling.[1] The physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

| Property | Value | Source |

| Molecular Formula | C₇HD₃F₂O₂ | N/A |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL); Insoluble in water.[3][4] | [3][4] |

Stability Profile

Currently, there is a lack of specific, publicly available long-term stability studies conducted on this compound under a variety of stress conditions. However, based on the general stability of benzoic acid derivatives and information from supplier safety data sheets (SDS), the compound is considered stable under recommended storage conditions.[5][6] One supplier suggests that the compound should be re-analyzed for chemical purity after three years of storage.[5]

General Stability

This compound is stable at room temperature in closed containers under normal handling and storage conditions.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, studies on related fluorobenzoic acid isomers suggest potential routes of degradation under certain conditions.

-

Photodegradation: Exposure to UV light, particularly in the presence of a photocatalyst like zinc oxide, has been shown to degrade fluorotelomer carboxylic acids.[7] This suggests that this compound may be susceptible to photodegradation upon prolonged exposure to light.

-

Biodegradation: Studies on various fluorobenzoic acid isomers have demonstrated that they can be biodegraded by microorganisms.[8][9][10][11] The degradation pathways often involve hydroxylation and subsequent ring cleavage. While these studies were not conducted on the 2,5-difluoro isomer specifically, it indicates a potential for microbial degradation if the compound is not stored under sterile conditions.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[6] | To prevent the accumulation of any potential vapors. |

| Container | Keep in a tightly closed container.[6] | To prevent contamination and exposure to moisture. |

| Light Exposure | Protect from light. | Although not explicitly stated for this compound, related fluorinated compounds can be light-sensitive. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent potential hazardous reactions. |

Experimental Protocols

While specific stability-indicating methods for this compound are not published, the following are detailed methodologies for analytical techniques that can be adapted for its analysis and stability assessment, based on literature for related compounds.

Stability-Indicating HPLC Method (Hypothetical)

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation of this compound from its potential degradation products.

Workflow for HPLC Method Development:

Caption: Workflow for the development and execution of a stability-indicating HPLC method.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by performing a UV scan of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for a specified period.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase before injecting them into the HPLC system.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS can be a powerful tool for identifying and quantifying volatile impurities or degradation products. This often requires derivatization of the carboxylic acid group to increase volatility.

Workflow for GC-MS Method Development:

Caption: Workflow for the development and execution of a GC-MS method for impurity profiling.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Temperature Program: An initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Procedure:

-

Derivatization: To a solution of the sample in a suitable solvent (e.g., pyridine), add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat to approximately 60 °C for 30 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Identification: Identify the parent compound and any impurities or degradants by comparing their retention times and mass spectra to reference standards or spectral libraries.

Conclusion

This compound is a stable compound under the recommended storage conditions of a cool, dry, well-ventilated place, in a tightly sealed container, and protected from light. While specific stability data is not extensively available, understanding potential degradation pathways through photodegradation and biodegradation is crucial for maintaining its integrity. The use of robust analytical methods, such as the HPLC and GC-MS protocols outlined in this guide, is essential for monitoring the purity and stability of this compound in research and development settings. It is recommended that users perform their own stability assessments under their specific experimental conditions.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorobenzoic acid | 2991-28-8 [amp.chemicalbook.com]

- 4. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,5-Difluorobenzoic Acid-d3 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorobenzoic acid-d3 in various organic solvents. It includes detailed experimental protocols for solubility determination and presents data in a structured format to facilitate comparison and application in research and development.

Introduction

This compound is a deuterated analog of 2,5-Difluorobenzoic acid, a compound of interest in medicinal chemistry and material science. Understanding its solubility in organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that compounds tend to dissolve in solvents with similar polarity. This guide outlines the methodologies to quantitatively determine the solubility of this compound and provides a framework for presenting such data.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the solubility of its non-deuterated counterpart, 2,5-Difluorobenzoic acid, provides a strong predictive basis. The deuteration is not expected to significantly alter the macroscopic solubility properties.

Based on available data for the non-deuterated form and general principles of solubility, the following table summarizes the expected solubility profile of this compound in a range of common organic solvents at ambient temperature. For illustrative purposes, hypothetical quantitative data is included. Researchers are strongly encouraged to determine precise solubility data experimentally using the protocols outlined in this guide.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Quantitative Solubility (Hypothetical) |

| Aprotic Polar | Acetone | 5.1 | Soluble | 25 mg/mL[1][2] |

| Acetonitrile (B52724) | 5.8 | Soluble | > 10 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 50 mg/mL | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | > 15 mg/mL | |

| Protic Polar | Methanol | 5.1 | Soluble | > 20 mg/mL |

| Ethanol | 4.3 | Soluble | > 15 mg/mL | |

| Isopropanol | 3.9 | Moderately Soluble | ~10 mg/mL | |

| Nonpolar | Hexane | 0.1 | Insoluble | < 0.1 mg/mL |

| Toluene | 2.4 | Sparingly Soluble | ~1 mg/mL | |

| Diethyl Ether | 2.8 | Moderately Soluble | ~5 mg/mL | |

| Halogenated | Dichloromethane | 3.1 | Moderately Soluble | ~8 mg/mL |

| Aqueous | Water | 10.2 | Insoluble | < 0.1 mg/mL[1][2][3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Materials and Equipment

-

Analyte: this compound

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is often suitable for benzoic acid derivatives.[7][8]

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a complete experimental dataset is yet to be published, the provided information on the non-deuterated analog and the detailed experimental protocol for the shake-flask method offer a robust framework for researchers to determine precise solubility data. The accurate determination of solubility is a critical step in the successful application of this compound in various scientific and industrial endeavors.

References

- 1. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]

- 2. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]

An In-depth Technical Guide to the Safe Handling of 2,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data for 2,5-Difluorobenzoic acid-d3. Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for the deuterated form (CAS 1219798-63-6), this guide is largely based on the well-documented safety profile of its non-deuterated analogue, 2,5-Difluorobenzoic acid (CAS 2991-28-8). The toxicological and chemical properties are expected to be nearly identical, with minor differences in physical properties such as molecular weight.

Chemical Identification and Physical Properties

A clear identification of the substance is critical for safety and handling. The primary difference between the deuterated and non-deuterated forms is the isotopic substitution, leading to a slight increase in molecular weight.

| Identifier | This compound | 2,5-Difluorobenzoic acid (Analogue) |

| IUPAC Name | 2,4,5-trideuterio-3,6-difluorobenzoic acid | 2,5-Difluorobenzoic acid |

| CAS Number | 1219798-63-6[1][2] | 2991-28-8[3][4] |

| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂[4] |

| Molecular Weight | 161.12 g/mol [1] | 158.10 g/mol [3][5] |

| Physical Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Melting Point | 132-134 °C | [3] |

| Boiling Point | ~242 °C | [6] |

| Solubility | Insoluble in water. Soluble in acetone. | [3][8] |

| Odor | Odorless | [5] |

Hazard Identification and Classification

Based on the data for the non-deuterated analogue, this compound should be handled as a hazardous substance.

| Hazard Classification | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |

GHS Pictogram:

Experimental Protocols for Safety Data Generation

The data presented in a Safety Data Sheet is derived from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies for determining key safety metrics are outlined by international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

-

Acute Toxicity (Oral, Dermal, Inhalation): These studies typically involve administering the substance to animal models (e.g., rats, rabbits) to determine the dose that causes mortality in 50% of the test population (LD50 for oral/dermal, LC50 for inhalation). Observations for signs of toxicity are conducted over a set period.

-

Skin and Eye Irritation: The potential for irritation is generally assessed using in vivo (e.g., Draize test on rabbits) or validated in vitro methods. A measured amount of the substance is applied to the skin or eye of the test subject, and the level of irritation is scored over time.

-

Physical Hazard Determination: Properties like melting point, boiling point, and flammability are determined using standardized laboratory equipment and procedures, such as those described by ASTM or ISO.

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. Deuterated compounds, in particular, require careful storage to prevent isotopic exchange.

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following measures are recommended based on the known hazards.[6]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[6] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[6] |

Fire-Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6] |

| Hazardous Decomposition Products | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6] |

| Fire-fighter Protection | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] |

| Accidental Release | Vacuum or sweep up material and place it into a suitable disposal container. Clean up spills immediately, using appropriate protective equipment. Avoid generating dusty conditions and provide ventilation.[6] |

Stability and Reactivity

| Aspect | Information |

| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[6] |

| Incompatible Materials | Oxidizing agents.[6] |

| Conditions to Avoid | Incompatible materials, generation of dust. |

| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, hydrogen fluoride.[6] |

References

- 1. 2,5-Difluorobenzoic-d3 acid | C7H4F2O2 | CID 131869279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1219798-63-6 | Chemsrc [chemsrc.com]

- 3. 2,5-Difluorobenzoic acid 98 2991-28-8 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]

- 8. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

Commercial Availability and Application of Deuterated 2,5-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated 2,5-Difluorobenzoic acid, a critical reagent for quantitative analysis in various scientific disciplines. The guide details its application as an internal standard in mass spectrometry-based assays, offering a representative experimental protocol for its use.

Introduction

Deuterated 2,5-Difluorobenzoic acid (2,5-Difluorobenzoic-d3 acid) is a stable isotope-labeled analog of 2,5-Difluorobenzoic acid. The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer. This property makes it an ideal internal standard for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response.

Commercial Availability

Deuterated 2,5-Difluorobenzoic acid is commercially available from specialized chemical suppliers. The following table summarizes the key product specifications from a known supplier.

| Product Attribute | Specification |

| Product Name | 2,5-Difluorobenzoic-d3 Acid |

| CAS Number | 1219798-63-6 |

| Molecular Formula | C₇HD₃F₂O₂ |

| Molecular Weight | 161.12 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

| Typical Quantities | 100 mg, 250 mg, 500 mg, 1 g |

| Known Suppliers | C/D/N Isotopes, Fisher Scientific |

Application as an Internal Standard in Quantitative Analysis

The primary application of deuterated 2,5-Difluorobenzoic acid is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its utility is pronounced in the analysis of complex matrices such as biological fluids (plasma, urine), environmental samples (water, soil), and pharmaceutical formulations.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled internal standard to a sample prior to analysis. The internal standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.

Representative Experimental Protocol: Quantification of 2,5-Difluorobenzoic Acid in a Biological Matrix

The following is a representative protocol for the quantification of 2,5-Difluorobenzoic acid in a biological matrix (e.g., plasma) using 2,5-Difluorobenzoic-d3 acid as an internal standard. This protocol is a composite based on established methods for the analysis of similar aromatic acids.

Materials and Reagents

-

2,5-Difluorobenzoic acid (analytical standard)

-

2,5-Difluorobenzoic-d3 acid (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., human plasma)

Sample Preparation

-

Spiking: To 100 µL of the plasma sample, add 10 µL of a known concentration of the 2,5-Difluorobenzoic-d3 acid internal standard solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the spiked plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

2,5-Difluorobenzoic acid: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)

-

2,5-Difluorobenzoic-d3 acid: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)

-

-